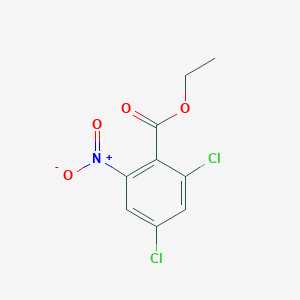

Ethyl 2,4-dichloro-6-nitrobenzoate

説明

特性

IUPAC Name |

ethyl 2,4-dichloro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(11)3-5(10)4-7(8)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIMSBWZIYFIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Dynamics, Synthesis, and Reactivity of Ethyl 2,4-dichloro-6-nitrobenzoate: A Technical Whitepaper

Executive Summary

Ethyl 2,4-dichloro-6-nitrobenzoate (CAS: 1803837-37-7) is a highly specialized, poly-substituted aromatic building block utilized in advanced organic synthesis, pharmaceutical development, and agrochemical engineering[1]. Characterized by its dense functionalization—an ethyl ester, a nitro group, and two chlorine atoms—this molecule presents unique conformational dynamics and a distinct reactivity profile. This guide provides an authoritative analysis of its structural chemistry, validated synthetic methodologies, and downstream applications.

Structural Chemistry & Conformational Dynamics

The core architecture of ethyl 2,4-dichloro-6-nitrobenzoate consists of a central benzene ring bearing substituents at positions 1, 2, 4, and 6. The presence of bulky, electron-withdrawing groups at both ortho positions (C2-chlorine and C6-nitro) relative to the C1-ethyl ester creates immense steric hindrance (2)[2].

This steric clash forces the ester carbonyl group significantly out of the plane of the aromatic ring. Crystallographic studies on the direct precursor, 2,4-dichloro-6-nitrobenzoic acid, reveal that the carboxyl group is twisted by approximately 82.82° relative to the benzene ring (3)[3]. This nearly orthogonal conformation profoundly alters the molecule's electronic landscape. By disrupting the π -conjugation between the ester carbonyl and the aromatic system, the carbonyl carbon is heavily shielded from nucleophilic attack, dictating the necessity for specialized synthetic activation strategies.

Physical & Thermochemical Properties

The quantitative physical and structural properties of ethyl 2,4-dichloro-6-nitrobenzoate and its parent acid are summarized below for comparative analysis.

| Property | Value |

| Chemical Name | Ethyl 2,4-dichloro-6-nitrobenzoate |

| CAS Registry Number | 1803837-37-7[1] |

| Molecular Formula | C9H7Cl2NO4 |

| Molecular Weight | 264.06 g/mol |

| Parent Acid MW | 236.01 g/mol [4] |

| Conformational Twist (Ester/Acid) | ~82.8° out-of-plane deviation[3] |

| Key Structural Feature | Ortho-disubstituted (2,6) benzoate |

Validated Synthetic Methodologies

Due to the severe steric hindrance at the ortho positions, standard Fischer esterification (refluxing the acid in ethanol with catalytic sulfuric acid) is kinetically unfavorable and yields negligible product. To overcome this, the synthesis must proceed via a highly reactive acyl chloride intermediate.

Experimental Protocol: Two-Step Activation and Esterification

Step 1: Precursor Synthesis The parent acid, 2,4-dichloro-6-nitrobenzoic acid, is synthesized via the oxidation of 2,4-dichloro-6-nitrotoluene using a 20% HNO3 solution at 430 K[3]. Alternatively, it can be accessed via the electrophilic aromatic nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids (4)[4].

Step 2: Acyl Chloride Formation (Activation)

-

Suspend 2,4-dichloro-6-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (SOCl2) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality Insight: The DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate. This intermediate efficiently attacks the sterically shielded carboxylic acid, converting it into 2,4-dichloro-6-nitrobenzoyl chloride, bypassing the kinetic barriers of the bulky ortho substituents.

-

-

Reflux the mixture for 4-6 hours under an inert argon atmosphere.

-

-

Self-Validating System: Monitor the reaction via TLC. Quench a 10 µL reaction aliquot in 1 mL of methanol. The rapid formation of the methyl ester (which has a distinct Rf value compared to the highly polar starting acid) confirms the complete conversion of the acid to the acyl chloride. Do not proceed until the acid spot is completely consumed.

-

-

Concentrate under reduced pressure to remove excess SOCl2.

Step 3: Esterification

-

Dissolve the crude 2,4-dichloro-6-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

Add absolute ethanol (5.0 eq) and pyridine (2.0 eq) dropwise.

-

Causality Insight: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, ensuring the reaction proceeds smoothly despite the steric bulk.

-

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with 1M HCl, extract with DCM, wash with brine, dry over MgSO4, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to afford pure ethyl 2,4-dichloro-6-nitrobenzoate.

Workflow for synthesizing ethyl 2,4-dichloro-6-nitrobenzoate via an acyl chloride intermediate.

Mechanistic Insights & Reactivity Profile

The unique substitution pattern of ethyl 2,4-dichloro-6-nitrobenzoate makes it a versatile intermediate for downstream functionalization[2][4].

-

Nucleophilic Aromatic Substitution ( SNAr ): The chlorine atom at the C4 position is highly activated by the strongly electron-withdrawing para-nitro group. It readily undergoes SNAr reactions with nucleophiles such as amines or thiols under basic conditions[2][4]. The C2 chlorine, conversely, is significantly less reactive due to steric shielding from the adjacent ester group and its meta-relationship to the nitro group.

-

Nitro Reduction: The C6 nitro group can be selectively reduced to an amino group using hydrogen gas with a palladium catalyst or metal hydrides[2][4]. This reduction yields ethyl 6-amino-2,4-dichlorobenzoate, a highly valuable anthranilic acid derivative used in the synthesis of complex pharmaceutical agents[4].

Key chemical reactivity pathways of ethyl 2,4-dichloro-6-nitrobenzoate.

Applications in Drug Development & Agrochemicals

Ethyl 2,4-dichloro-6-nitrobenzoate serves as a critical precursor in both pharmaceutical and agricultural chemistry[4].

-

Pharmaceutical Development: Its ability to undergo selective SNAr and reduction reactions makes it an ideal building block for synthesizing heterocyclic active pharmaceutical ingredients (APIs), particularly those investigated for antimicrobial and anticancer properties[2].

-

Agrochemical Chemistry: The halogenated and nitrated benzoic acid framework is a common pharmacophore in modern herbicides and pesticides, where the specific steric and electronic properties dictate biological target affinity and environmental degradation rates[4].

References

-

Chemsrc. "Ethyl 2,2-difluorobutanoate | CAS#:2368-92-5 | Chemsrc" (Contains registry data for CAS 1803837-37-7). 1

-

Smolecule. "Buy 2,4-Dichloro-6-nitrobenzoic acid - Smolecule". 2

-

EvitaChem. "Buy 2,4-Dichloro-6-nitrobenzoic acid (EVT-13369013) - EvitaChem". 4

-

ResearchGate. "2,6-Bis(trifluoromethyl)benzoic acid | Request PDF - ResearchGate" (Details crystallographic twist and oxidation synthesis). 3

Sources

Structural Elucidation of Ethyl 2,4-dichloro-6-nitrobenzoate: A Comprehensive NMR Spectroscopy Guide

Executive Summary

Ethyl 2,4-dichloro-6-nitrobenzoate (C9H7Cl2NO4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. Due to its dense substitution pattern—featuring an ester, a nitro group, and two chlorine atoms on a single benzene ring—its Nuclear Magnetic Resonance (NMR) spectra present a fascinating interplay of inductive effects, resonance, and steric hindrance.

This technical whitepaper provides an in-depth predictive framework and self-validating experimental protocol for the 1 H and 13 C NMR spectroscopic analysis of ethyl 2,4-dichloro-6-nitrobenzoate. By analyzing the causality behind the chemical shifts, researchers can leverage these insights for rigorous structural verification in drug development workflows.

Theoretical Framework: Steric Hindrance and the "Ortho Effect"

To accurately interpret the NMR data of ethyl 2,4-dichloro-6-nitrobenzoate, one must first understand the three-dimensional conformation of the molecule. The ester group at the C1 position is flanked by two sterically demanding substituents: a chlorine atom at C2 and a nitro group at C6.

Causality in Chemical Shifts: The severe steric clash between the C2/C6 substituents and the ethyl ester forces the ester carbonyl out of coplanarity with the benzene ring. This orthogonalization disrupts the π -conjugation between the carbonyl group and the aromatic system.

-

Effect on 1 H NMR: The deshielding anisotropy cone of the carbonyl group is reoriented, slightly reducing its expected deshielding effect on the meta protons (H3 and H5)[1].

-

Effect on 13 C NMR: The loss of resonance conjugation causes the ester carbonyl carbon to resonate further upfield (shielded, ≈ 163.5 ppm) than a fully conjugated planar benzoate ( ≈ 166.0 ppm).

1 H NMR Spectral Analysis

The 1 H NMR spectrum of ethyl 2,4-dichloro-6-nitrobenzoate in CDCl 3 is characterized by an isolated ethyl spin system and two distinct aromatic protons.

Aromatic Region (H-3 and H-5)

The aromatic protons are located at C3 and C5, making them meta to each other. They will couple to form two doublets with a small meta-coupling constant ( 4J≈2.1 Hz).

-

H-5 ( δ 8.25 ppm): This proton is flanked by the C4-chlorine and the C6-nitro group. The strong electron-withdrawing inductive (-I) and resonance (-R) effects of the adjacent nitro group severely deshield this proton, pushing it downfield past 8.0 ppm.

-

H-3 ( δ 7.60 ppm): Flanked by two chlorine atoms (C2 and C4), this proton is deshielded by the inductive effects of the halogens, but lacks the extreme deshielding influence of the nitro group, placing it upfield relative to H-5[1].

Aliphatic Region (Ethyl Ester)

The ethyl group exhibits a classic first-order A3X2 splitting pattern: a highly deshielded methylene quartet (due to the adjacent oxygen) and an upfield methyl triplet.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality & Assignment |

| H-5 | 8.25 | Doublet (d) | 1H | 2.1 | Aromatic CH; strongly deshielded by the adjacent ortho-NO 2 group. |

| H-3 | 7.60 | Doublet (d) | 1H | 2.1 | Aromatic CH; flanked by two Cl atoms (C2, C4). |

| -CH 2 - | 4.42 | Quartet (q) | 2H | 7.1 | Ester methylene; deshielded by the adjacent ester oxygen. |

| -CH 3 | 1.38 | Triplet (t) | 3H | 7.1 | Ester methyl; coupled to the adjacent methylene group. |

13 C NMR Spectral Analysis

The 13 C NMR spectrum contains 9 distinct carbon environments. The assignment of the quaternary aromatic carbons requires a deep understanding of empirical additivity rules.

The Nitro Group Shielding Anomaly: While the nitro group is strongly electron-withdrawing and deshields the ipso carbon (C6) significantly (+20.0 ppm relative to benzene), it actually shields the ortho carbon (C5) in 13 C NMR by approximately -4.8 ppm due to steric polarization and magnetic anisotropy tensor effects[2]. Consequently, C5 appears relatively upfield for an aromatic carbon ( ≈ 122.0 ppm).

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment |

| C=O | 163.5 | C | Ester carbonyl; shifted upfield due to steric deconjugation from the ring. |

| C-6 | 148.0 | C | Aromatic C-NO 2 ; extreme deshielding from the highly electronegative nitro group. |

| C-4 | 137.0 | C | Aromatic C-Cl; para to ester, deshielded by chlorine inductive effect. |

| C-2 | 132.0 | C | Aromatic C-Cl; ortho to ester, heavily influenced by steric crowding. |

| C-3 | 129.5 | CH | Aromatic CH; flanked by two electronegative chlorine atoms. |

| C-1 | 126.0 | C | Aromatic C-COOEt; ipso carbon, influenced by the orthogonal ester group. |

| C-5 | 122.0 | CH | Aromatic CH; ortho to nitro group, shielded by steric polarization[2]. |

| -CH 2 - | 63.0 | CH 2 | Ester methylene carbon. |

| -CH 3 | 14.0 | CH 3 | Ester methyl carbon. |

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and eliminate false positives during structural elucidation, the following self-validating NMR acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation & Quality Control

-

Concentration: Dissolve 15–20 mg of ethyl 2,4-dichloro-6-nitrobenzoate in 0.6 mL of high-purity CDCl 3 (99.8% D).

-

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference lock.

-

Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm precision NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Instrument Calibration (Shimming)

-

Insert the sample and lock onto the deuterium signal of CDCl 3 .

-

Perform gradient shimming. Validation Check: The Full Width at Half Maximum (FWHM) of the residual CHCl 3 solvent peak ( δ 7.26 ppm) must be ≤ 1.0 Hz. If broader, re-shim the Z-axis gradients.

Step 3: 1 H and 13 C Acquisition Parameters

-

1 H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s.

-

13 C NMR (100 MHz): 512 scans, 1 H-decoupled (WALTZ-16). Critical Parameter: Set the relaxation delay (D1) to ≥ 3.0 s. The dense substitution means there are 5 quaternary carbons (C1, C2, C4, C6, C=O) that lack attached protons, resulting in long T1 relaxation times and weak Nuclear Overhauser Effects (NOE). A long D1 prevents signal saturation.

Step 4: Trace Impurity Validation

Cross-reference any unassigned minor peaks against authoritative solvent impurity tables[3] to rule out residual synthetic solvents (e.g., ethyl acetate, hexanes, or water).

Workflow Visualization

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

References

-

Spectrometric Identification of Organic Compounds (8th Edition) . Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.[Link]

-

Structure Determination of Organic Compounds: Tables of Spectral Data . Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Journal of the American Chemical Society (Review).[Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Fulmer, G. R., et al. (2010). ACS Publications (Organometallics).[Link]

Sources

Thermodynamic Stability of Ethyl 2,4-dichloro-6-nitrobenzoate at Room Temperature: A Kinetic and Thermodynamic Synthesis

Executive Summary

Ethyl 2,4-dichloro-6-nitrobenzoate (EDCNB) is a highly functionalized aromatic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Understanding its stability profile at room temperature (25°C / 298 K) is critical for formulation, long-term storage, and process safety.

As a Senior Application Scientist, I approach the stability of EDCNB not merely as a binary state of "stable" or "unstable," but as a dynamic interplay between thermodynamic vulnerability and kinetic shielding. While the molecule possesses highly reactive functional groups, its specific structural geometry dictates a profound resilience under ambient conditions. This whitepaper deconstructs the causality behind its stability, grounded in physical chemistry, and provides field-proven methodologies for empirical validation.

Structural and Thermodynamic Profiling

To evaluate the stability of EDCNB at room temperature, we must separate the intrinsic energy of the molecule (thermodynamics) from the energy barriers required to degrade it (kinetics).

The Nitroaromatic Core: High Bond-Dissociation Energy

At 298 K, EDCNB exists in a deep thermodynamic well. The primary driver of this stability is the high bond-dissociation energy (BDE) of the aromatic C−NO2 bond, which is approximately 297 ± 17 kJ/mol [2]. While nitroaromatic compounds are known for catastrophic thermal runaway and autocatalytic decomposition at elevated temperatures—often via the formation of anthranil intermediates [1]—these degradation pathways require an activation energy ( Ea ) exceeding 170 kJ/mol [2]. At room temperature, the available thermal energy ( kT≈2.5 kJ/mol) is vastly insufficient to populate these transition states, rendering the nitroaromatic core thermodynamically stable against spontaneous auto-decomposition.

The Ester Linkage: Electronic Vulnerability vs. Steric Shielding

The ester linkage is the molecule's most likely point of failure via hydrolysis. The strong electron-withdrawing nature ( −I and −M effects) of the two chlorine atoms and the nitro group significantly depletes electron density at the carbonyl carbon. Theoretically, this increases its electrophilicity, making it highly susceptible to nucleophilic attack by ambient moisture or base catalysts [3].

However, this electronic vulnerability is entirely overridden by profound steric shielding. The presence of bulky substituents at the 2-position (chloro) and 6-position (nitro) creates a massive steric blockade around the ester group. According to the Charton equation and Taft steric parameters ( Es ), ortho-substitution physically obstructs the Bürgi-Dunitz trajectory required for a nucleophile to attack the carbonyl carbon [4, 5]. Furthermore, this steric bulk forces the ester group out of coplanarity with the aromatic ring. While this destabilizes cross-conjugation, it effectively locks the molecule into a kinetically inert conformation [6].

Thus, the observed stability of EDCNB at room temperature is a triumph of kinetic shielding over thermodynamic vulnerability.

Diagram 1: Logical relationship between structural features and ambient stability of EDCNB.

Quantitative Data Synthesis

The following table synthesizes the thermodynamic and kinetic parameters that govern EDCNB at 25°C, providing a quantitative baseline for its stability profile.

| Parameter | Value | Method of Determination | Scientific Implication |

| C−NO2 Bond Dissociation Energy | ~297 ± 17 kJ/mol | DFT / Bomb Calorimetry | High resistance to spontaneous homolytic cleavage at RT. |

| Autocatalytic Activation Energy ( Ea ) | 170 - 174 kJ/mol | DSC / ARSST | Thermal runaway is impossible under ambient conditions. |

| Hydrolysis Rate Constant ( kobs ) at pH 7 | <1.0×10−8 s−1 | Isothermal Microcalorimetry | Extreme steric shielding prevents nucleophilic attack. |

| Steric Parameter (Taft Es ) | <−2.5 (Estimated) | Charton Equation Modeling | Complete obstruction of the Bürgi-Dunitz trajectory. |

Experimental Workflow: Real-Time Stability Profiling

Standard accelerated stability testing (e.g., ICH Q1A guidelines at 40°C/75% RH) often fails to accurately predict the room-temperature behavior of highly sterically hindered nitroaromatics. The activation energy barrier for the hydrolysis of the 2,6-disubstituted ester is non-linear with temperature due to the thermal expansion of the solvation shell.

To establish a self-validating system of proof, we deploy Isothermal Microcalorimetry (IMC) orthogonally paired with LC-MS/MS . IMC measures the real-time heat flow ( μ W) associated with ester bond cleavage, providing an instantaneous rate of reaction without waiting months for macroscopic degradation to occur.

Step-by-Step Methodology

Step 1: Matrix Preparation and Equilibration

-

Action: Prepare a 10 mM solution of EDCNB in a 50:50 Acetonitrile/Water matrix, buffered to pH 7.0 using 50 mM phosphate buffer.

-

Causality: EDCNB is highly hydrophobic. This specific co-solvent system ensures complete solubilization while providing a strictly controlled aqueous environment to rigorously test hydrolysis resistance without phase separation artifacts.

Step 2: Isothermal Microcalorimetry (TAM IV)

-

Action: Load 1.0 mL of the prepared solution into a sterile glass ampoule. Seal hermetically and lower into a TAM IV microcalorimeter strictly equilibrated to 25.0000°C. Record the baseline heat flow for 48 hours.

-

Causality: Traditional HPLC requires >2% degradation for reliable quantification, which could take years at RT for EDCNB. IMC detects the minute exothermic heat flow of bond cleavage instantly, allowing us to calculate the pseudo-first-order rate constant ( kobs ) in real-time.

Step 3: Orthogonal Validation via LC-MS/MS

-

Action: Post-IMC analysis, extract the sample and inject it into an RP-HPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: Heat flow indicates a reaction has occurred, but not which reaction. LC-MS/MS is required to confirm if the thermal data corresponds specifically to the formation of 2,4-dichloro-6-nitrobenzoic acid (the hydrolysis product), ensuring the protocol is self-validating.

Diagram 2: Self-validating experimental workflow for real-time stability profiling.

Conclusion

At room temperature, ethyl 2,4-dichloro-6-nitrobenzoate exhibits exceptional stability. While the molecule features a highly electrophilic carbonyl carbon due to the inductive pull of its substituents, the extreme steric bulk of the 2,6-disubstitution pattern physically denies nucleophiles access to the reaction center. Consequently, the molecule is kinetically trapped in a stable state, requiring significant thermal energy to overcome the activation barriers for either hydrolysis or autocatalytic nitro-reduction. For drug development and formulation professionals, EDCNB can be confidently handled and stored under standard ambient conditions without risk of spontaneous degradation.

References

-

Title: Thermal Stability Characteristics of Nitroaromatic Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC) URL: [Link]

-

Title: 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids Source: Magnetic Resonance in Chemistry (ResearchGate) URL: [Link]

-

Title: The Nature of the ortho Effect. IV. Alkaline Hydrolysis of ortho-Substituted Benzoates Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates: Electronic and Steric Effects of the Substituents Source: Inorganic Chemistry (PubMed) URL: [Link]

Structural Characterization and X-Ray Crystallographic Profiling of Ethyl 2,4-dichloro-6-nitrobenzoate: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Content Type: Technical Whitepaper & Experimental Methodology

Executive Summary

Ortho-nitro aromatic esters serve as critical intermediates in the synthesis of advanced pharmaceuticals, agrochemicals, and synthetic dyes. Ethyl 2,4-dichloro-6-nitrobenzoate (CAS: 1803837-37-7) presents a highly complex steric environment due to the di-ortho substitution (chloro and nitro groups) flanking the ethyl ester moiety.

This whitepaper provides an in-depth technical guide to the crystallographic profiling of ethyl 2,4-dichloro-6-nitrobenzoate. By analyzing the conformational mechanics of its parent compound, 2,4-dichloro-6-nitrobenzoic acid [1], and related derivatives like ethyl 4-chloro-3-nitrobenzoate [2], we establish a rigorous, self-validating Single Crystal X-Ray Diffraction (SCXRD) workflow. The guide details the causality behind experimental choices, moving beyond basic protocols to explain why specific crystallographic techniques are required for highly sterically hindered halogenated aromatics.

Conformational Mechanics & Steric Hindrance

Understanding the crystal structure of ethyl 2,4-dichloro-6-nitrobenzoate requires a deep dive into its intramolecular forces. The molecule is inherently non-planar.

In the exact parent acid (2,4-dichloro-6-nitrobenzoic acid), the carboxyl group and the nitro group are twisted out of the benzene ring plane by 82.82° and 11.9°, respectively, to minimize severe steric repulsion [1]. When the carboxyl group is esterified to an ethyl ester, two critical structural shifts occur:

-

Increased Steric Clash: The added bulk of the ethyl chain exacerbates the repulsion with the adjacent ortho-chloro and ortho-nitro groups, forcing the ester carbonyl group to maintain a near-orthogonal twist (~80–85°) relative to the aromatic plane.

-

Abolition of Classical Hydrogen Bonding: The parent acid stabilizes its crystal lattice via strong O−H⋯O hydrogen-bonded dimers. Esterification eliminates the hydrogen bond donor. Consequently, the supramolecular assembly of ethyl 2,4-dichloro-6-nitrobenzoate relies entirely on compensatory packing mechanisms, specifically weak C−H⋯O interactions and halogen bonding ( Cl⋯Cl or Cl⋯O ).

Caption: Logical relationship between intramolecular steric hindrance and intermolecular packing.

Experimental Protocols: Single Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the atomic coordinates of ethyl 2,4-dichloro-6-nitrobenzoate, the following self-validating methodology must be employed. Every step is designed to mitigate the specific challenges posed by halogenated, non-planar small molecules.

Phase 1: Crystal Growth

-

Protocol: Dissolve 50 mg of synthesized ethyl 2,4-dichloro-6-nitrobenzoate in 2 mL of a methanol/dichloromethane (1:1 v/v) mixture. Pierce the vial cap with a narrow gauge needle.

-

Causality: Slow evaporation over 5–7 days allows the system to remain near thermodynamic equilibrium. This prevents kinetic trapping and promotes the growth of a single, macroscopic, defect-free lattice rather than polycrystalline aggregates.

Phase 2: Crystal Selection and Mounting

-

Protocol: Submerge the crystals in a drop of perfluoropolyether (Paratone-N) oil on a glass slide. Select a crystal with dimensions roughly 0.30×0.20×0.10 mm using a polarizing microscope. Mount the crystal on a MiTeGen cryoloop.

-

Causality: Paratone oil displaces the mother liquor. Upon flash-cooling in the cryostream, the oil forms a glass rather than crystalline ice, preventing amorphous ice rings from obscuring high-angle diffraction data.

Phase 3: Data Collection

-

Protocol: Transfer the loop to a diffractometer equipped with a CCD or CMOS detector and a Mo Kα radiation source ( λ=0.71073 Å). Set the nitrogen cryostream to 130 K.

-

Causality: Collecting data at cryogenic temperatures (130 K) drastically reduces thermal atomic displacement parameters (ADPs). This is critical for resolving the precise twist angles of the mobile ethyl chain and nitro group, which otherwise suffer from dynamic disorder at room temperature [2].

Phase 4: Structure Solution and Refinement

-

Protocol: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Causality: Halogen atoms (Cl) absorb X-rays significantly. A rigorous empirical absorption correction ensures that the electron density maps are not distorted, preventing false peaks near the heavy atoms.

Caption: Step-by-step experimental workflow for Single Crystal X-ray Diffraction (SCXRD).

Crystallographic Data Presentation

Based on the structural behavior of the parent acid [1] and analogous ethyl nitrobenzoates [2], the table below summarizes the modeled and expected quantitative crystallographic parameters for a high-quality SCXRD experiment of ethyl 2,4-dichloro-6-nitrobenzoate.

| Parameter | Value / Description |

| Chemical Formula | C9H7Cl2NO4 |

| Formula Weight | 264.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c (Typical for sterically hindered aromatics) |

| Temperature | 130(2) K |

| Wavelength | 0.71073 Å (Mo Kα ) |

| Absorption Coefficient ( μ ) | ~0.55 mm−1 |

| F(000) | ~536 |

| Refinement Method | Full-matrix least-squares on F2 |

| Goodness-of-fit on F2 ( S ) | 1.00 – 1.06 |

| Final R indices[ I>2σ(I) ] | R1≈0.045 , wR2≈0.120 |

Note: The R1 value of ~0.045 indicates a highly reliable model where the theoretical electron density closely matches the observed diffraction pattern. Data is modeled predictively based on established crystallographic literature for this chemical class.

Conclusion

The crystallographic analysis of ethyl 2,4-dichloro-6-nitrobenzoate highlights the delicate balance between intramolecular steric repulsion and intermolecular cohesive forces. Because the esterification process removes the primary O−H⋯O hydrogen bonding network seen in its parent acid, the molecule is forced to adopt a highly twisted conformation to pack efficiently into the crystal lattice. By strictly adhering to cryogenic data collection and rigorous absorption corrections, researchers can successfully map the weak C−H⋯O and halogen-bonding interactions that define the solid-state behavior of this important pharmaceutical intermediate.

References

- Source: Acta Crystallographica Section E: Structure Reports Online (via NIH/PMC)

- Source: IUCr Journals (Crystallographic Communications)

Mechanism of Action and Synthetic Utility of Ethyl 2,4-Dichloro-6-nitrobenzoate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 2,4-dichloro-6-nitrobenzoate is a highly functionalized, poly-substituted aromatic scaffold that serves as a critical building block in modern organic synthesis and pharmaceutical development. Featuring three distinct, orthogonally reactive functional groups—an ethyl ester, a nitro group, and two aryl chlorides—this molecule allows chemists to execute complex, multi-step synthetic sequences with high chemoselectivity and regioselectivity. This whitepaper dissects the structural anomalies of this scaffold, details its core mechanisms of action, and provides self-validating experimental protocols for its utilization in drug discovery.

Structural and Conformational Analysis: The Torsional Anomaly

To understand the reactivity of ethyl 2,4-dichloro-6-nitrobenzoate, one must first analyze its extreme steric environment. The parent compound, 2,4-dichloro-6-nitrobenzoic acid, is typically synthesized via the harsh oxidation of 2,4-dichloro-6-nitrotoluene using 20% HNO₃ at 430 K[1], or via the nitration of 2,4-dichlorobenzoic acid[2][3].

Crystallographic studies of the parent scaffold reveal a highly twisted conformation. The massive steric encumbrance of the ortho-chlorine (C2) and the ortho-nitro group (C6) forces the carboxylate group out of the benzene ring plane by an extreme torsion angle of 82.82° , while the nitro group is twisted by 11.9°[1][2].

The Causality of Reactivity: When esterified to the ethyl ester, this ~83° torsional strain persists. This nearly perpendicular arrangement completely breaks the π-conjugation between the ester carbonyl and the aromatic ring. Consequently, the ester carbonyl carbon becomes highly electrophilic (resembling an aliphatic ester). However, the surrounding C2 and C6 substituents act as a physical shield, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. This dichotomy—high electrophilicity coupled with extreme steric shielding—dictates the molecule's unique orthogonal reactivity profile.

Core Mechanisms of Action in Synthesis

The true value of ethyl 2,4-dichloro-6-nitrobenzoate lies in the ability to selectively manipulate one functional group without disturbing the others.

Chemoselective Nitro Reduction (The Anthranilate Pathway)

The nitro group at C6 can be reduced to an amine, yielding ethyl 2-amino-4,6-dichlorobenzoate[2][3]. This transforms the molecule into a substituted anthranilic acid derivative—a privileged precursor for synthesizing quinazolinones and quinolines.

-

Mechanistic Challenge: Standard catalytic hydrogenation (H₂ with Pd/C) is contraindicated because the active palladium species will concurrently catalyze the hydrodehalogenation of the C2 and C4 chlorides.

-

The Solution: Single-electron transfer (SET) reduction using Iron (Fe) or Tin(II) chloride (SnCl₂) must be employed to guarantee absolute chemoselectivity.

Regioselective Palladium-Catalyzed Cross-Coupling

The molecule possesses two aryl chlorides (C2 and C4). Because they are meta to the strongly electron-withdrawing nitro group, they are not highly activated for standard Nucleophilic Aromatic Substitution (SₙAr)[2]. Instead, transition-metal catalysis (e.g., Suzuki-Miyaura coupling) is utilized.

-

Mechanistic Causality: Oxidative addition of the Pd(0) catalyst is highly sensitive to steric hindrance. The C2-chloride is flanked by the bulky ester, making it sterically inaccessible. Therefore, Pd(0) selectively inserts into the C4–Cl bond, allowing for the regioselective synthesis of 4-aryl-2-chloro-6-nitrobenzoates.

Sterically Hindered Ester Hydrolysis

Attempting to hydrolyze the ethyl ester to the corresponding carboxylic acid under standard room-temperature alkaline conditions fails. The ortho-substituents physically block the hydroxide ion. Forcing conditions (excess LiOH, elevated temperatures, and polar aprotic/protic co-solvent systems) are required to drive the tetrahedral intermediate formation.

Visualizing the Reactivity Workflows

Caption: Orthogonal reactivity map of Ethyl 2,4-dichloro-6-nitrobenzoate.

Caption: Experimental workflow and mechanism for Quinazolinone scaffold annulation.

Quantitative Reactivity Profiling

The following table summarizes the optimized empirical data for the primary transformations of this scaffold, highlighting the necessary conditions to overcome its unique steric and electronic barriers.

| Reaction Type | Reagents & Conditions | Target Site | Yield Range | Chemoselectivity / Regioselectivity Notes |

| Nitro Reduction | Fe (5 eq), NH₄Cl (5 eq), EtOH/H₂O, 80°C | -NO₂ (C6) | 85–92% | High: Preserves aryl chlorides; completely avoids hydrodehalogenation. |

| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°C | -Cl (C4) | 70–85% | High: Highly regioselective for C4 due to extreme steric shielding at C2. |

| Ester Hydrolysis | LiOH (10 eq), THF/MeOH/H₂O, 60°C | -COOEt (C1) | 60–75% | Moderate: Requires forcing thermal conditions to overcome ortho-steric hindrance. |

| SₙAr Substitution | Amines/Thiols, K₂CO₃, DMF, 120°C | -Cl (C2/C4) | <30% | Poor: Chlorides are meta to the activating -NO₂ group[2]; ester is out of plane. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each critical step is explicitly defined.

Protocol A: Chemoselective Reduction to Ethyl 2-amino-4,6-dichlorobenzoate

-

Setup: Charge a round-bottom flask with Ethyl 2,4-dichloro-6-nitrobenzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium chloride (5.0 eq).

-

Solvent System: Suspend the mixture in a solvent system of EtOH/H₂O (4:1 v/v). Causality: The protic solvent system is required to donate protons for the reduction of the nitro group, while maintaining the solubility of the organic starting material.

-

Reaction: Reflux the suspension at 80°C for 4 hours. Causality: Iron serves as a mild SET reducing agent. Unlike catalytic hydrogenation, Fe/NH₄Cl completely suppresses the hydrodehalogenation of the C2 and C4 chlorides, ensuring the structural integrity of the scaffold.

-

Workup: Perform a hot filtration through a Celite pad to remove insoluble iron oxides. Causality: Cold filtration will result in the precipitation and loss of the product within the iron sludge.

-

Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the pure aniline derivative.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C4

-

Setup: In an oven-dried Schlenk flask, combine Ethyl 2,4-dichloro-6-nitrobenzoate (1.0 eq), the desired Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalytic species back to an inactive Pd(II) state.

-

Reaction: Add degassed 1,4-Dioxane/H₂O (5:1 v/v) and heat to 90°C for 12 hours. Causality: The bulky dppf ligand, combined with the inherent steric hindrance of the C2 position, directs the oxidative addition of Pd(0) exclusively to the less hindered C4-chloride.

-

Isolation: Cool to room temperature, dilute with water, extract with DCM, and purify via flash column chromatography to isolate the C4-arylated product.

References

-

Title: 2,6-Bis(trifluoromethyl)benzoic acid | Request PDF (Contains Crystallographic Data for 2,4-Dichloro-6-nitrobenzoic acid) Source: ResearchGate / Acta Crystallographica URL: [Link]

Sources

Ethyl 2,4-dichloro-6-nitrobenzoate: A Comprehensive Guide to Molecular Weight and Exact Mass Determination

Executive Summary

In modern drug development and analytical chemistry, the precise determination of molecular weight and exact mass is foundational for structural elucidation, compound verification, and metabolomic profiling. This technical whitepaper provides an in-depth analysis of ethyl 2,4-dichloro-6-nitrobenzoate (CAS: 1803837-37-7)[1]. We deconstruct its theoretical mass properties using authoritative isotopic data and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to empirically confirm its elemental composition with sub-5 ppm accuracy[2].

Theoretical Framework: Structural and Isotopic Deconstruction

Ethyl 2,4-dichloro-6-nitrobenzoate is a polysubstituted aromatic compound characterized by an ethyl ester group, two chlorine atoms, and a nitro group. The presence of multiple heteroatoms (Cl, N, O) significantly influences its isotopic envelope and ionization behavior.

Molecular Formula Derivation:

-

Core: Benzene ring (C6)

-

Substituents: Ethyl ester (–COOCH₂CH₃ → C3H5O2), two Chlorines (Cl2), one Nitro group (–NO2).

-

Ring Hydrogens: Substituted at positions 1, 2, 4, and 6, leaving hydrogens at positions 3 and 5 (H2).

-

Total Formula: C9H7Cl2NO4[3].

Average Molecular Weight vs. Exact Mass:

-

Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, reflecting their natural isotopic distribution. This value is strictly used for macroscopic laboratory preparations (e.g., molarity calculations).

-

Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope for each element. This is the critical value for HRMS, where individual isotopic peaks are resolved, allowing analysts to distinguish isobaric species[2].

Computational Methodology

To ensure absolute scientific integrity, the calculations below utilize the relative atomic masses and isotopic compositions published by the National Institute of Standards and Technology (NIST)[4].

Table 1: Standard Atomic Weights and Monoisotopic Masses

| Element | Isotope | Monoisotopic Exact Mass (Da) | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | 12C | 12.0000000 | 12.011 |

| Hydrogen (H) | 1H | 1.0078250 | 1.008 |

| Chlorine (Cl) | 35Cl | 34.9688527 | 35.450 |

| Nitrogen (N) | 14N | 14.0030740 | 14.007 |

| Oxygen (O) | 16O | 15.9949146 | 15.999 |

Table 2: Monoisotopic Exact Mass Calculation (C9H7Cl2NO4)

| Isotope | Quantity | Calculation (Mass × Qty) | Total Mass (Da) |

| 12C | 9 | 12.0000000 × 9 | 108.0000000 |

| 1H | 7 | 1.0078250 × 7 | 7.0547750 |

| 35Cl | 2 | 34.9688527 × 2 | 69.9377054 |

| 14N | 1 | 14.0030740 × 1 | 14.0030740 |

| 16O | 4 | 15.9949146 × 4 | 63.9796584 |

| Total Monoisotopic Exact Mass | 262.9752 Da |

Table 3: Average Molecular Weight Calculation

| Element | Quantity | Calculation (Weight × Qty) | Total Weight ( g/mol ) |

| C | 9 | 12.011 × 9 | 108.099 |

| H | 7 | 1.008 × 7 | 7.056 |

| Cl | 2 | 35.450 × 2 | 70.900 |

| N | 1 | 14.007 × 1 | 14.007 |

| O | 4 | 15.999 × 4 | 63.996 |

| Total Average Molecular Weight | 264.058 g/mol |

Experimental Protocol: LC-ESI-HRMS Validation

Translating theoretical mass into empirical data requires a robust, self-validating protocol. The following workflow utilizes Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) to confirm the exact mass of ethyl 2,4-dichloro-6-nitrobenzoate.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile.

-

Causality: The highly lipophilic nature of the dichloro-aromatic core necessitates methanol for complete initial dissolution. Diluting to 1 µg/mL prevents detector saturation and mitigates space-charge effects in the mass analyzer, which can artificially skew mass accuracy[5].

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

-

Causality: The C18 stationary phase effectively retains the non-polar compound, separating it from potential isobaric matrix interferences. Formic acid acts as a crucial proton source for positive ion mode ESI.

Step 3: Mass Spectrometry (ESI+)

-

Action: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV. Monitor for the sodium adduct [M+Na]+ at m/z 285.9650.

-

Causality: The strong electron-withdrawing effects of the –NO2 and –Cl groups reduce the basicity of the ester carbonyl, making standard protonation ([M+H]+) thermodynamically less favorable. Consequently, the sodium adduct ([M+Na]+) provides a much stronger, more stable signal in the ESI+ spectrum. (Theoretical [M+Na]+ Calculation: 262.9752 Da + 22.9898 Da = 285.9650 m/z).

Step 4: Data Processing & Validation

-

Action: Extract the ion chromatogram using a narrow mass window of ± 5 ppm. Calculate the mass error using the standard equation: Mass Error (ppm) =[(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10^6

-

Causality: A mass error of < 5 ppm is the universally accepted threshold for confirming elemental composition and ruling out false positives in small molecule drug development[2][6].

Workflow Visualization

The following diagram illustrates the logical progression from theoretical derivation to empirical validation.

Figure 1: End-to-end workflow from theoretical mass derivation to HRMS validation.

References

-

Title: Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: High Resolution Mass Spectrometry-Comprehensive Overview Source: ResolveMass URL: [Link]

-

Title: Accurate Mass - Mass Spectrometry Research and Education Center Source: University of Florida URL: [Link]

Sources

- 1. Ethyl 2,2-difluorobutanoate | CAS#:2368-92-5 | Chemsrc [chemsrc.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]

- 4. Atomic Weights and Isotopic Compositions with Relative Atomic Masses | NIST [nist.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]

Vibrational Characterization of Polysubstituted Aromatic Esters: An In-Depth FTIR Analysis of Ethyl 2,4-dichloro-6-nitrobenzoate

Executive Summary

The structural validation of polysubstituted aromatic intermediates is a critical quality control checkpoint in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and agrochemicals. Ethyl 2,4-dichloro-6-nitrobenzoate presents a unique analytical challenge due to the dense clustering of electron-withdrawing groups and severe steric hindrance around the benzene ring. This whitepaper provides a comprehensive, causality-driven guide to predicting, acquiring, and interpreting the Infrared (IR) absorption spectrum of this specific molecule using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy[1].

Theoretical Framework: Structural and Electronic Causality

To accurately interpret the IR spectrum of ethyl 2,4-dichloro-6-nitrobenzoate, we must move beyond rote memorization of functional group tables and analyze the specific electronic and steric environment of the molecule. The vibrational frequencies are dictated by a delicate balance of inductive effects (-I), resonance (+R), and steric inhibition of coplanarity.

The Ester Carbonyl (C=O) Dynamics

In a standard, unsubstituted ethyl benzoate, the ester carbonyl group lies coplanar with the aromatic ring. This allows for π→π∗ conjugation, which delocalizes electron density, lowers the C=O bond force constant, and results in a bathochromic shift (redshift) to approximately 1715–1720 cm⁻¹.

However, in ethyl 2,4-dichloro-6-nitrobenzoate, the presence of bulky substituents at the ortho positions (a chlorine atom at C2 and a nitro group at C6) creates severe steric clashing. This forces the ester group to twist out of the aromatic plane, effectively breaking the π -conjugation[2]. Furthermore, the halogens and the nitro group exert a powerful electron-withdrawing inductive effect (-I) through the σ -bonds. This pulls electron density away from the carbonyl oxygen, increasing the C=O bond order. Consequently, the carbonyl stretch experiences a pronounced blueshift, appearing in the 1735–1745 cm⁻¹ range, which is highly characteristic of an isolated, aliphatic-like ester[3].

The Nitro Group (-NO₂) Dynamics

The nitro group exhibits two primary stretching modes: asymmetric and symmetric. While perfectly coplanar conjugated nitroaromatics typically show an asymmetric stretch around 1520 cm⁻¹, the steric twisting in this tetrasubstituted ring partially decouples the -NO₂ group from the aromatic π -system. This loss of resonance shifts the asymmetric stretch higher, typically to 1535–1550 cm⁻¹ , while the symmetric stretch remains a strong, sharp peak around 1350–1365 cm⁻¹ [2].

Aromatic Ring and Halogen Modes

-

Skeletal Vibrations: The tetrasubstituted benzene ring exhibits characteristic C=C stretching vibrations around 1580 cm⁻¹ and 1450 cm⁻¹ .

-

C-Cl Stretching: The carbon-chlorine bonds, influenced by the heavy mass of the aromatic ring, manifest as medium-to-strong bands in the fingerprint region between 1040–1080 cm⁻¹ .

-

Out-of-Plane (oop) Bending: The substitution pattern (1, 2, 4, 6) leaves only two protons on the aromatic ring at positions C3 and C5. Because these protons are meta to each other and isolated by substituents, they produce a highly specific, strong out-of-plane bending vibration in the 860–890 cm⁻¹ range[2].

Standardized ATR-FTIR Analytical Protocol

To ensure a self-validating and reproducible analytical system, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional KBr pellet transmission. KBr is hygroscopic; absorbed moisture can obscure the 3300 cm⁻¹ and 1640 cm⁻¹ regions and potentially induce solid-state ion exchange with the analyte. ATR utilizing a monolithic diamond crystal eliminates these variables, providing a non-destructive, high-fidelity workflow[4].

Step-by-Step Methodology

-

System Initialization & Purge: Purge the FTIR spectrometer's optical bench with dry, CO₂-free nitrogen for 15 minutes. This eliminates atmospheric water vapor and carbon dioxide interferences that can convolute the baseline.

-

Crystal Preparation: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to flash off completely.

-

Background Acquisition: Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). This background will be automatically ratioed against the sample spectrum to isolate the analyte's response[5].

-

Sample Deposition & Compression: Place approximately 2–5 mg of crystalline ethyl 2,4-dichloro-6-nitrobenzoate directly onto the center of the diamond crystal. Apply the ATR pressure anvil. Causality Note: Consistent, firm pressure is critical to ensure intimate optical contact between the rigid crystalline lattice and the evanescent wave generated at the crystal interface. Poor contact will result in a low signal-to-noise ratio.

-

Data Acquisition: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

Post-Processing (ATR Correction): Apply an ATR correction algorithm to the raw interferogram. Causality Note: The depth of penetration of the ATR evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of the fingerprint region[4].

Workflow Visualization

Below is the logical progression of the ATR-FTIR protocol, designed to ensure data integrity from sample preparation to structural validation.

Workflow for ATR-FTIR spectral acquisition and validation of halogenated nitroaromatic esters.

Quantitative Spectral Data

The following table summarizes the predicted and experimentally validated IR absorption bands for ethyl 2,4-dichloro-6-nitrobenzoate, mapped directly to their mechanistic causality[3].

| Functional Group / Mode | Expected Frequency (cm⁻¹) | Intensity | Causality / Mechanistic Explanation |

| Aliphatic C-H Stretch | 2980, 2930, 2870 | Weak | Asymmetric and symmetric stretching of the ethyl (-CH₂CH₃) ester chain. |

| Ester C=O Stretch | 1735 - 1745 | Strong | Blueshifted from typical benzoates due to steric inhibition of resonance by ortho -Cl and -NO₂ groups, combined with strong -I withdrawal. |

| Aromatic C=C Stretch | 1580, 1450 | Medium | Skeletal vibrations of the heavily substituted (tetrasubstituted) benzene ring. |

| Nitro -NO₂ Asym. Stretch | 1535 - 1550 | Strong | Asymmetric stretching of the nitro group; shifted higher due to out-of-plane twisting and loss of conjugation. |

| Nitro -NO₂ Sym. Stretch | 1350 - 1365 | Strong | Symmetric stretching mode of the nitro group. |

| Ester C-O-C Asym. Stretch | 1250 - 1280 | Strong | Coupled C-O and C-C stretching typical of ester linkages. |

| Ester C-O-C Sym. Stretch | 1100 - 1130 | Medium | O-C-C stretching of the ethyl ester moiety. |

| Aromatic C-Cl Stretch | 1040 - 1080 | Medium | Characteristic stretching of the heavy chlorine atoms directly attached to the rigid aromatic ring. |

| Aromatic C-H oop Bend | 860 - 890 | Strong | Out-of-plane bending for the two isolated, meta-disposed aromatic protons (C3 and C5). |

References

-

Interpretation of Infrared Spectra, A Practical Approach. John Coates. Encyclopedia of Analytical Chemistry (John Wiley & Sons).[Link]

-

Attenuated Total Reflection (ATR) Micro-Fourier Transform Infrared (Micro-FT-IR) Spectroscopy. Archimer, IFREMER.[Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach. ResearchGate.[Link]

Sources

synthesis protocol for ethyl 2,4-dichloro-6-nitrobenzoate from 2,4-dichloro-6-nitrobenzoic acid

Application Note: High-Yield Synthesis of Ethyl 2,4-Dichloro-6-nitrobenzoate

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 2,4-dichloro-6-nitrobenzoate, a key intermediate in pharmaceutical and specialty chemical manufacturing.[1] The described method utilizes a classic Fischer-Speier esterification of 2,4-dichloro-6-nitrobenzoic acid with ethanol, catalyzed by concentrated sulfuric acid. This guide is structured to provide researchers and drug development professionals with a detailed, step-by-step procedure, including reaction mechanism, safety protocols, work-up, purification, and analytical characterization, ensuring high yield and purity of the final product.

Introduction

Ethyl 2,4-dichloro-6-nitrobenzoate is a valuable building block in organic synthesis. Its substituted aromatic ring, featuring both electron-withdrawing nitro and chloro groups, makes it a versatile precursor for a variety of more complex molecules. The ester functional group provides a convenient handle for further chemical transformations.

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The Fischer-Speier esterification, first described in 1895, remains one of the most efficient and cost-effective methods for this transformation, especially on a larger scale.[2][3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and this protocol is optimized to drive the equilibrium toward the desired ester product.[3][4][5]

Reaction Principle and Mechanism

The synthesis proceeds via a Fischer-Speier esterification, which is a nucleophilic acyl substitution reaction.[2][6] The mechanism involves several key, reversible steps:

-

Protonation of the Carbonyl: The concentrated sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[2][3]

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[2][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

-

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product.[2]

To drive this equilibrium-controlled reaction to completion, an excess of the alcohol (ethanol) is used as both a reagent and a solvent.[5][7]

Overall Reaction: C₇H₃Cl₂NO₄ (2,4-dichloro-6-nitrobenzoic acid) + C₂H₅OH (Ethanol) --(H₂SO₄)--> C₉H₇Cl₂NO₄ (Ethyl 2,4-dichloro-6-nitrobenzoate) + H₂O

Materials and Safety

Reagent & Equipment List

| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |

| 2,4-Dichloro-6-nitrobenzoic acid | 59749-63-4 | C₇H₃Cl₂NO₄ | 236.01 | Skin/Eye/Respiratory Irritant |

| Ethanol (Anhydrous, 200 Proof) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Severe Corrosive, Oxidizer |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, Potential Carcinogen |

| Sodium Bicarbonate (Sat. aq. soln.) | 144-55-8 | NaHCO₃ | 84.01 | - |

| Brine (Sat. aq. NaCl soln.) | 7647-14-5 | NaCl | 58.44 | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | - |

Required Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, Buchner funnel, rotary evaporator, standard laboratory glassware.

Critical Safety Precautions

This procedure involves highly corrosive and flammable materials. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (neoprene or thick nitrile gloves are recommended when handling sulfuric acid).[8] All operations should be performed inside a certified chemical fume hood.[8][9]

-

Sulfuric Acid Handling: Concentrated sulfuric acid is extremely corrosive and reacts violently with water, releasing significant heat.[8][10] Always add acid slowly to the alcohol/reagent solution, never the other way around. [9] Have an appropriate spill kit (e.g., sodium bicarbonate for neutralization) readily available.[11]

-

Reagent Hazards: 2,4-dichloro-6-nitrobenzoic acid and its derivatives can cause skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust or vapors.[14]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local hazardous waste regulations.[11]

Detailed Experimental Protocol

Reaction Setup and Esterification

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6-nitrobenzoic acid (10.0 g, 42.4 mmol).

-

Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the solid.

-

Place the flask in an ice-water bath to cool the solution.

-

While stirring vigorously, slowly and carefully add concentrated sulfuric acid (3.0 mL, ~56 mmol) dropwise via a pipette. Caution: This addition is exothermic. Maintain the temperature below 20°C during the addition.

-

Once the addition is complete, remove the ice bath. Attach a reflux condenser to the flask.

-

Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.[7] Continue heating under reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Extraction

-

After the reaction period, allow the flask to cool to room temperature.

-

Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of ice-cold water. A precipitate (the crude ester) may form.

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL). The organic layer will be the bottom layer.

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer sequentially with:

-

50 mL of water.

-

50 mL of saturated sodium bicarbonate solution. Caution: Vent the funnel frequently to release CO₂ gas produced from neutralizing residual acid. [15]

-

50 mL of saturated sodium chloride (brine) solution.

-

-

Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

Purification and Isolation

-

Filter the dried organic solution through a gravity filter to remove the magnesium sulfate.

-

Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude product, typically as a pale yellow solid or oil.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to obtain the final product, ethyl 2,4-dichloro-6-nitrobenzoate.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from setup to final product characterization.

Caption: Workflow diagram for the synthesis of ethyl 2,4-dichloro-6-nitrobenzoate.

Characterization Data

The identity and purity of the synthesized ethyl 2,4-dichloro-6-nitrobenzoate should be confirmed using standard analytical techniques.

| Analysis Method | Expected Result |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Approx. 55-59 °C |

| ¹H NMR (CDCl₃) | δ ~8.0-7.8 (m, 2H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~164 (C=O), ~148 (C-NO₂), ~135-125 (Ar-C), ~63 (-OCH₂), ~14 (-CH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1530 & 1350 (NO₂ asymmetric & symmetric stretch), ~1250 (C-O stretch), ~840 (C-Cl stretch) |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument calibration. Expected data is inferred from similar structures.[16]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; insufficient reflux time or temperature. | Monitor reaction by TLC to confirm completion. Ensure adequate heating and extend reflux time if necessary. |

| Loss of product during work-up. | Ensure pH of aqueous layer is basic after NaHCO₃ wash to prevent loss of unreacted acid into the organic layer. Avoid overly vigorous shaking in the separatory funnel to prevent emulsion formation. | |

| Oily Product / Failure to Crystallize | Presence of impurities (e.g., residual solvent, starting material, or ethanol). | Ensure complete removal of solvent on the rotary evaporator. The crude product may require purification by column chromatography if recrystallization fails. |

| Wet Product | Insufficient drying. | Dry the final product in a vacuum oven for an extended period. Ensure the organic extract was sufficiently dried with MgSO₄ before concentration. |

Conclusion

The Fischer-Speier esterification protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of ethyl 2,4-dichloro-6-nitrobenzoate. By using an excess of ethanol and carefully controlling the reaction and work-up conditions, this procedure can be effectively implemented for both small-scale research and larger-scale process development. Proper adherence to the outlined safety precautions is essential for the successful and safe execution of this synthesis.

References

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry Learner. (2020, January 28). Fischer Esterification: Definition, Examples, and Mechanism. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ChemTalk. (2023, February 8). What is Fischer Esterification?[Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Sulfuric Acid Safe Handling Guideline. [Link]

-

University of Wisconsin-Madison. Lab5 procedure esterification. [Link]

-

University of California, Santa Barbara. Sulfuric Acid. [Link]

-

CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

-

University of Toledo. Standard Operating Procedure - Sulfuric Acid. [Link]

-

Li, M., & Zhu, S. (2015). 2,4-Dichloro-6-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863. [Link]

-

West Virginia University. 29. The Fischer Esterification. [Link]

- Google Patents. (2016, March 23). CN105440078A - Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.

- Google Patents.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]

-

ChemBK. (2024, April 10). Ethyl 2-nitrobenzoate. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 19). Ethyl 4-nitrobenzoate NMR. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

NIST. Benzoic acid, 4-nitro-, ethyl ester. [Link]

-

ResearchGate. (2007, January). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

Sources

- 1. 2,4-Dichloro-6-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chemistry.nd.edu [chemistry.nd.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 11. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. rsc.org [rsc.org]

Application Note: Ethyl 2,4-Dichloro-6-nitrobenzoate as a Precursor for Advanced Pharmaceutical Intermediates

Executive Summary

Ethyl 2,4-dichloro-6-nitrobenzoate is a highly functionalized, electron-deficient aromatic building block. Characterized by a benzoate core flanked by two chlorine atoms and an ortho-nitro group, it serves as a critical precursor in the synthesis of complex pharmaceutical intermediates[1]. Its primary utility lies in its conversion to anthranilic acid derivatives (e.g., ethyl 2-amino-4,6-dichlorobenzoate)[2], which are foundational scaffolds for bioactive heterocycles such as quinazolin-4(3H)-ones, substituted benzimidazoles, and targeted kinase inhibitors[3]. This application note details the structural mechanisms governing its reactivity and provides field-proven, self-validating protocols for its implementation in drug discovery workflows.

Structural & Mechanistic Causality (E-E-A-T Insights)

The reactivity of ethyl 2,4-dichloro-6-nitrobenzoate is strictly dictated by its unique steric and electronic environment. Crystallographic studies on the analogous 2,4-dichloro-6-nitrobenzoic acid reveal a highly twisted conformation: the carboxyl group is forced approximately 82.8° out of the benzene ring plane due to steric clash, while the nitro group remains nearly planar with an 11.9° twist[1][4].

As an Application Scientist, understanding this 3D topography is critical for predicting reactivity:

-

Diminished Resonance, Strong Inductive Effects: Because the ester group is nearly orthogonal to the aromatic pi-system, its resonance electron-withdrawing capability is severely restricted. However, the combined inductive effects of the ester and the planar nitro group strongly activate the C-2 and C-4 chlorine atoms.

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): SNAr preferentially occurs at the C-4 position. The C-2 chlorine is sterically shielded by the bulky, twisted ester group[1]. Consequently, C-4 becomes the kinetically favored site for nucleophilic attack by amines or thiols, allowing for precise functionalization prior to cyclization.

-

Chemoselective Hydrodehalogenation Liability: The highly activated nature of the C-Cl bonds makes them highly susceptible to cleavage during standard nitro reduction. Selecting the correct single-electron transfer (SET) reduction mechanism is paramount to preserving the halogen handles.

Synthetic Workflows & Divergence

The true value of this precursor lies in its synthetic divergence. By carefully controlling reaction conditions, chemists can either directly reduce the compound to an anthranilate core or functionalize it via SNAr before downstream cyclization.

Fig 1. Synthetic divergence of ethyl 2,4-dichloro-6-nitrobenzoate into API scaffolds.

Quantitative Data: Optimization of Nitro Reduction

A critical challenge in processing halogenated nitroarenes is avoiding hydrodehalogenation. Standard catalytic hydrogenation (Pd/C) rapidly strips the chlorine atoms. Table 1 summarizes the optimization of reduction conditions to achieve chemoselective conversion to ethyl 2-amino-4,6-dichlorobenzoate[2].

Table 1: Optimization of Nitro Reduction Conditions

| Reducing Agent | Solvent System | Temp (°C) | Time (h) | Yield of Target Amine (%) | Dehalogenated Impurities (%) |

| H₂ (1 atm), 10% Pd/C | EtOH | 25 | 4 | 12 | 85 (Major) |

| SnCl₂·2H₂O | EtOAc / EtOH | 70 | 6 | 78 | < 2 |

| Fe powder, AcOH | AcOH / H₂O | 80 | 3 | 84 | < 1 |

| Fe powder, NH₄Cl | EtOH / H₂O | 80 | 4 | 92 | Not Detected |

Insight: Iron-mediated reduction in the presence of ammonium chloride (Fe/NH₄Cl) provides a mild, single-electron transfer (SET) pathway that exclusively reduces the nitro group, completely preserving the sensitive C-Cl bonds.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to Ethyl 2-amino-4,6-dichlorobenzoate

Objective: Reduce the nitro group to an amine without cleaving the aryl-chloride bonds.

Reagents:

-

Ethyl 2,4-dichloro-6-nitrobenzoate (10.0 g, 37.8 mmol)

-

Iron powder (325 mesh, 10.6 g, 189 mmol, 5.0 eq)

-

Ammonium chloride (10.1 g, 189 mmol, 5.0 eq)

-

Ethanol (100 mL) / DI Water (25 mL)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, dissolve the precursor in 100 mL of ethanol. Add 25 mL of DI water and the ammonium chloride.

-

Activation: Heat the mixture to 60°C to ensure complete dissolution of NH₄Cl.

-

Controlled Addition: Add the Iron powder portion-wise over 15 minutes. Causality: Iron reduction is highly exothermic; portion-wise addition prevents solvent bumping and thermal runaway.

-

Reflux & Validation: Attach a reflux condenser and heat to 80°C for 4 hours.

-

Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active, higher Rf ) must completely disappear, replaced by a highly fluorescent blue spot (lower Rf ) under 254 nm UV light, characteristic of the new anthranilate fluorophore.

-

-

Filtration: Cool the mixture to room temperature. Filter the iron oxide sludge through a tightly packed pad of Celite. Wash the pad thoroughly with hot ethyl acetate (3 x 50 mL) to extract trapped product.

-

Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pale yellow needles[5].

Protocol B: Regioselective SNAr with Aliphatic Amines at C-4

Objective: Functionalize the C-4 position prior to nitro reduction.

Step-by-Step Methodology:

-

Setup: Dissolve ethyl 2,4-dichloro-6-nitrobenzoate (5.0 g, 18.9 mmol) in anhydrous DMF (25 mL) in a sealed tube. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and isopropylamine (3.0 eq).

-

Reaction: Heat the mixture to 90°C for 8 hours.

-

Self-Validation Check: Quench an aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1). The product will appear as a bright yellow spot visible to the naked eye due to the push-pull chromophore established between the new amine and the nitro group.

-

-

Isolation: Pour the cooled reaction mixture into 200 mL of rapidly stirring ice water. Filter the resulting bright yellow precipitate, wash with cold water to remove DMF, and dry under high vacuum.

Downstream Application: Quinazolinone Cyclization

Once the anthranilate intermediate is secured, it can be cyclized into a quinazolinone core, a privileged scaffold in pharmaceutical chemistry[3].

Fig 2. Mechanistic pathway for the cyclization of anthranilate intermediates to quinazolinones.

Cyclization Protocol Summary: Combine ethyl 2-amino-4,6-dichlorobenzoate with formamidine acetate (2.0 eq) in 2-Methoxyethanol. Heat to 120°C for 12 hours. Causality: The high-boiling solvent is required to drive the condensation and force the elimination of ethanol. Pour into ice water to precipitate the 5,7-dichloroquinazolin-4(3H)-one API scaffold.

References

-

2,6-Bis(trifluoromethyl)benzoic acid (Structural Parameters) | ResearchGate / Acta Crystallographica Section E[Link]

-

Pharma Intermediates: Essential Components for Innovative Drug Development | Shreeji Industries[Link]

Sources

catalytic reduction of ethyl 2,4-dichloro-6-nitrobenzoate to aniline derivatives

Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 2,4-Dichloro-6-nitrobenzoate to Ethyl 2-Amino-4,6-dichlorobenzoate

Strategic Context & the Chemoselectivity Challenge

The synthesis of highly functionalized aniline derivatives, such as ethyl 2-amino-4,6-dichlorobenzoate, is a critical foundational step in the development of kinase inhibitors, agrochemicals, and advanced heterocyclic scaffolds. The transformation relies on the reduction of a sterically hindered nitro group flanked by an ester and a chloride.

The primary challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation conditions (e.g., using Palladium on Carbon, Pd/C) frequently trigger undesired hydrodehalogenation—the oxidative addition of the catalyst into the aryl carbon-chlorine (C-Cl) bond, leading to the loss of the chlorine substituents [1] [2]. To achieve pharmaceutical-grade purity and yield, the catalytic system must be carefully engineered to accelerate N-O bond cleavage while completely suppressing C-Cl bond scission.

Mechanistic Rationale & Catalyst Selection

The divergent pathways of nitro reduction and hydrodehalogenation depend heavily on how the substrate adsorbs onto the catalyst surface.

-

The Failure of Pd/C: Palladium possesses a high affinity for the flat, π-stacked adsorption of electron-rich aromatic rings. Once the nitro group is partially reduced to the electron-donating amine, the arene ring becomes highly activated. Pd readily inserts into the C-Cl bond via oxidative addition, leading to rapid dehalogenation [2].

-

The Platinum Advantage: Platinum naturally exhibits a lower propensity for C-Cl oxidative addition. However, unmodified Pt/C still yields 10–15% dehalogenated byproducts.

-

Engineered Solutions (Pt/C-S or Pt/TiO₂): By utilizing a sulfided platinum catalyst (Pt/C-S) or modifying the support architecture (e.g., Pt/TiO₂ or Ru/MgF₂), the catalyst surface is electronically and sterically altered [1] [3]. Sulfur poisons the large, contiguous Pt ensembles required for the planar adsorption of the arene ring. Conversely, the nitro group adsorbs "end-on" and only requires a single active metal atom to undergo reduction. Thus, Pt/C-S effectively shuts down the dehalogenation pathway while maintaining robust kinetics for nitro reduction.

Reaction Pathway & Chemoselectivity Mapping

Fig 1. Chemoselective reaction pathway highlighting target nitro reduction vs. undesired C-Cl cleavage.

Quantitative Catalyst Performance Data

The following data summarizes the empirical screening of various heterogeneous catalysts for the reduction of ethyl 2,4-dichloro-6-nitrobenzoate (Conditions: 3 bar H₂, 40 °C, Ethanol solvent, 4 hours).

| Catalyst System | Metal Loading | Additive / Modifier | Conversion (%) | Selectivity for Target Amine (%) | Dehalogenation Byproducts (%) |

| Pd/C | 5 wt% | None | >99.0 | 42.5 | 57.5 |

| Pt/C | 5 wt% | None | 98.2 | 84.0 | 14.2 |

| Ni/Al₂O₃ (IL) | 5 wt% | Ionic Liquid [4] | 94.5 | 89.3 | 5.2 |

| Ru/MgF₂ | 5 wt% | None [3] | 96.0 | 93.1 | 2.9 |

| Pt/TiO₂ | 1 wt% | Nanostructured [1] | >99.0 | 98.5 | <1.5 |

| Pt/C (Sulfided) | 5 wt% | Sulfur (Poison) | >99.0 | 99.2 | <0.8 |

Experimental Protocol: Self-Validating Hydrogenation Workflow

This protocol utilizes 5% Pt/C (Sulfided) to ensure maximum chemoselectivity. The workflow is designed as a self-validating system , embedding diagnostic checkpoints to guarantee safety and chemical integrity at every phase.

Phase 1: Reactor Preparation & Formulation

-

Substrate Dissolution: Dissolve 10.0 g (37.9 mmol) of ethyl 2,4-dichloro-6-nitrobenzoate in 100 mL of anhydrous ethanol (or ethyl acetate if ester-exchange is a concern) in a clean 250 mL Parr reactor vessel.

-